![molecular formula C10H16BN3O3 B14780566 [2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14780566.png)
[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound features a boronic acid functional group attached to a pyrimidine ring, which is further substituted with a cis-2,6-dimethylmorpholin-4-yl group. The presence of these functional groups makes it a versatile reagent in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction or the condensation of appropriate amidines with β-dicarbonyl compounds.
Introduction of the Morpholine Group: The cis-2,6-dimethylmorpholin-4-yl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine derivative.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of [2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is widely used in Suzuki–Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The pyrimidine ring can participate in various substitution reactions, where the morpholine group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters.
Reduction: Boranes.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Organic Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Discovery: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Involved in the synthesis of agrochemical compounds.
Polymers: Used in the production of functionalized polymers with specific properties.
Mecanismo De Acción
The mechanism of action of [2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid in chemical reactions involves the following steps:
Transmetalation: In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, forming a palladium-boron intermediate.
Oxidative Addition: The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide to form a palladium complex.
Reductive Elimination: The final step involves reductive elimination, where the desired carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
[2-(2,6-Dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid: A closely related compound with similar functional groups.
2,6-Dimethylmorpholine: A simpler compound with a morpholine ring substituted with two methyl groups.
Uniqueness:
Functional Group Diversity: The combination of a boronic acid group, a pyrimidine ring, and a morpholine group makes [2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid unique and versatile in various chemical reactions.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations and applications in different fields.
Propiedades
Fórmula molecular |
C10H16BN3O3 |
|---|---|
Peso molecular |
237.07 g/mol |
Nombre IUPAC |
[2-(2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H16BN3O3/c1-7-5-14(6-8(2)17-7)10-12-3-9(4-13-10)11(15)16/h3-4,7-8,15-16H,5-6H2,1-2H3 |
Clave InChI |
LQWCZMTUSIKNQK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)N2CC(OC(C2)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




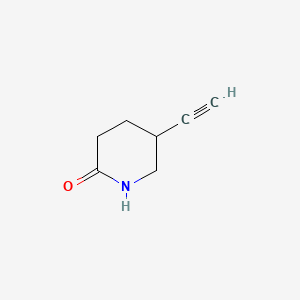
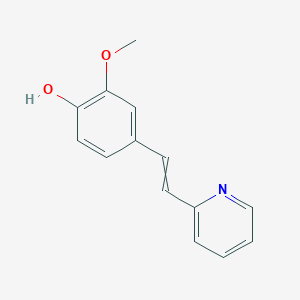
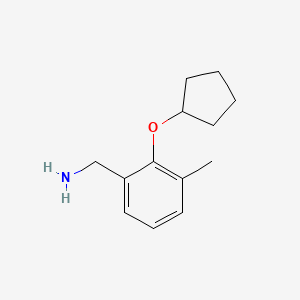
![(8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate](/img/structure/B14780536.png)
![N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14780539.png)
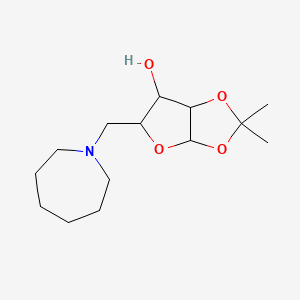
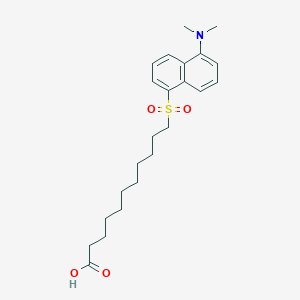
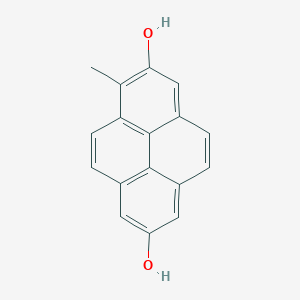
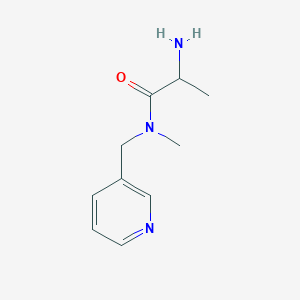
![Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14780561.png)
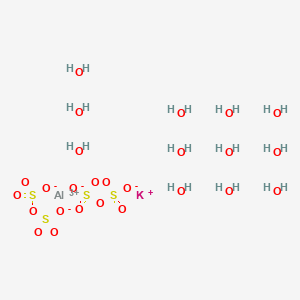
![N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-Methylphenyl)-2-Morpholin-4-Ylisonicotinamide](/img/structure/B14780569.png)
